3-Cyclohexyl-4-methylthiophene
Description
Structure
3D Structure
Properties
IUPAC Name |
3-cyclohexyl-4-methylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16S/c1-9-7-12-8-11(9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNBPEQRHOIIMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC=C1C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90364027 | |
| Record name | 3-cyclohexyl-4-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163045-78-1 | |
| Record name | 3-cyclohexyl-4-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Reaction Mechanisms of 3 Cyclohexyl 4 Methylthiophene
Stereoelectronic Effects of Cyclohexyl and Methyl Substituents on Thiophene (B33073) Reactivity
The cyclohexyl and methyl groups at the 3 and 4 positions of the thiophene ring significantly influence its reactivity through a combination of electronic and steric effects. Both are alkyl groups, which are generally electron-donating through an inductive effect (+I). This donation of electron density increases the nucleophilicity of the thiophene ring, making it more susceptible to attack by electrophiles compared to unsubstituted thiophene. Thiophene itself is more reactive than benzene (B151609) in electrophilic aromatic substitution reactions because the sulfur atom can stabilize the positive charge of the intermediate through resonance. youtube.comyoutube.com The presence of two activating alkyl groups further enhances this reactivity.
The stereoelectronic effects of these substituents can be summarized as follows:
Inductive Effect (+I): Both the cyclohexyl and methyl groups push electron density into the thiophene ring, activating the α-positions (2 and 5) towards electrophilic attack.
Steric Hindrance: The bulky cyclohexyl group can sterically hinder the approach of reagents to the adjacent positions on the ring. This steric effect can influence the regioselectivity of reactions, potentially favoring substitution at the less hindered 2- or 5-position.
The combination of these effects leads to a thiophene ring that is highly activated towards electrophilic substitution, with the reaction site being directed to the available α-positions.
Regioselectivity and Chemoselectivity in Derivatization Reactions
In the derivatization of 3-cyclohexyl-4-methylthiophene, regioselectivity is primarily dictated by the directing effects of the alkyl substituents. For electrophilic aromatic substitution, the substitution occurs preferentially at the α-positions (2 and 5) of the thiophene ring, which are electronically activated by the neighboring alkyl groups. pearson.com Given that both the 3- and 4-positions are occupied, the incoming electrophile will attack either the 2- or 5-position.
Chemoselectivity in derivatization reactions of substituted thiophenes can be achieved through careful choice of reagents and reaction conditions. nih.gov For instance, in metalation reactions, the use of specific bases can allow for selective deprotonation at one of the α-positions, which can then be trapped by an electrophile. The relative steric bulk of the cyclohexyl and methyl groups may play a role in directing the metalating agent to the less sterically encumbered position.
Key factors influencing regioselectivity and chemoselectivity include:
Directing Effects of Substituents: Alkyl groups are ortho, para-directing in aromatic systems, which in the case of thiophene corresponds to activation of the adjacent α-positions. youtube.comlibretexts.org
Steric Factors: The larger cyclohexyl group may sterically disfavor reaction at the adjacent α-position compared to the methyl-substituted side, although this effect is often overcome by the strong electronic activation of both α-positions.
Reaction Conditions: The choice of solvent, temperature, and catalyst can influence the selectivity of a reaction. researchgate.net
Electrophilic and Nucleophilic Aromatic Substitution Studies on the Thiophene Ring
Electrophilic Aromatic Substitution (EAS)
The thiophene ring in this compound is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the two alkyl groups. The general mechanism for EAS on an aromatic ring involves a two-step process:
Formation of a Sigma Complex: The π-electrons of the thiophene ring attack an electrophile (E+), leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. wikipedia.orgbyjus.commasterorganicchemistry.com
Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the thiophene ring. byjus.com
For this compound, attack occurs at the 2- or 5-position, as these positions are most activated by the alkyl groups. Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org
Interactive Data Table: Common Electrophilic Aromatic Substitution Reactions
| Reaction | Electrophile | Reagents |
| Halogenation | X+ (e.g., Br+, Cl+) | Br2, FeBr3 or Cl2, AlCl3 |
| Nitration | NO2+ | HNO3, H2SO4 |
| Sulfonation | SO3 | Fuming H2SO4 |
| Friedel-Crafts Alkylation | R+ | R-Cl, AlCl3 |
| Friedel-Crafts Acylation | RCO+ | R-COCl, AlCl3 |
Nucleophilic Aromatic Substitution (NAS)
Nucleophilic aromatic substitution on the thiophene ring is generally challenging, especially when the ring is substituted with electron-donating groups like alkyl groups. researchgate.netnih.gov NAS reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack and a good leaving group. nih.gov Since this compound possesses two electron-donating groups, it is deactivated towards NAS. Therefore, this type of reaction is not a common pathway for the derivatization of this compound unless further modifications are made to the ring to introduce suitable activating groups. The mechanism of NAS on thiophenes, when it does occur, generally proceeds through a Meisenheimer complex intermediate. researchgate.netnih.gov
Mechanistic Elucidation of Key Synthetic Transformations
The synthesis of 3,4-disubstituted thiophenes, including this compound, can be achieved through various synthetic routes, with cross-coupling reactions being particularly prominent.
One of the key synthetic transformations for forming the C-C bonds to the thiophene ring is the Grignard metathesis (GRIM) polymerization or related cross-coupling reactions like Kumada coupling. nih.govrsc.org While often used for polymerization, the underlying principles apply to the synthesis of the monomer itself. The mechanism for a Kumada-type cross-coupling to introduce an alkyl or aryl group onto a thiophene ring generally involves the following steps:
Oxidative Addition: A low-valent transition metal catalyst (e.g., Ni(0) or Pd(0)) undergoes oxidative addition to a halothiophene.
Transmetalation: The Grignard reagent (R-MgX) transfers its organic group to the metal center, displacing the halide. nih.gov
Reductive Elimination: The two organic groups on the metal center couple and are eliminated, regenerating the catalyst and forming the desired product.
For the synthesis of this compound, a plausible route would involve a pre-functionalized thiophene core to which the cyclohexyl and methyl groups are added via sequential cross-coupling reactions.
Another important class of reactions for the synthesis of substituted thiophenes involves the cyclization of functionalized acyclic precursors. nih.gov These reactions can offer high regioselectivity in the placement of substituents.
Polymerization Reactivity and Mechanisms of Cyclohexyl-Substituted Polythiophenes
This compound can serve as a monomer for the synthesis of polythiophenes. The polymerization of 3-alkylthiophenes, including those with bulky substituents like cyclohexyl, is a well-studied area due to the potential applications of these polymers in organic electronics. oup.comhepvs.ch
The polymerization of 3-cyclohexylthiophene typically proceeds via oxidative coupling, which can be achieved either chemically or electrochemically. dtic.milresearchgate.net The most common chemical method is Grignard metathesis (GRIM) polymerization, which allows for the synthesis of regioregular poly(3-alkylthiophene)s. nih.govrsc.org
The general mechanism for GRIM polymerization is as follows:
Monomer Preparation: A dihalothiophene monomer is treated with a Grignard reagent to form a thienyl Grignard species.
Initiation: A nickel(II) catalyst is added, which undergoes transmetalation with the Grignard monomer.
Propagation: The nickel complex then undergoes a series of oxidative addition, transmetalation, and reductive elimination steps, leading to the growth of the polymer chain. This is often referred to as a catalyst-transfer polycondensation mechanism. rsc.org
The bulky cyclohexyl group at the 3-position introduces significant steric hindrance, which can affect the polymerization process and the properties of the resulting polymer. oup.combme.hu
Interactive Data Table: Effects of Cyclohexyl Substituent on Polythiophene Properties
| Property | Effect of Cyclohexyl Group | Rationale |
| Solubility | Generally soluble in common organic solvents | The bulky side chain disrupts close packing of the polymer chains, increasing solubility. wikipedia.org |
| Regioregularity | Can be controlled using methods like GRIM polymerization | Precise control of the coupling (head-to-tail) is crucial for desirable electronic properties. wikipedia.org |
| Oxidation Potential | Higher than less sterically hindered poly(3-alkylthiophene)s | Steric hindrance can cause twisting of the polymer backbone, reducing the effective conjugation length and making it harder to oxidize. oup.com |
| Conductivity | Can be lower than for polymers with linear alkyl chains | The steric bulk can impede interchain charge hopping, which is crucial for high conductivity. |
| Morphology | Tends to form microphase-separated domains in block copolymers | The distinct nature of the cyclohexyl-substituted block compared to other blocks drives self-assembly. hepvs.ch |
Electrochemical polymerization is another method for synthesizing polythiophene films directly onto an electrode surface. dtic.milwinona.edunih.govafricaresearchconnects.com This process involves the oxidation of the monomer at the electrode surface to form radical cations, which then couple to form the polymer. The applied potential and the presence of other species in the electrolyte can influence the rate of polymerization and the quality of the resulting film. dtic.mil
Sophisticated Spectroscopic Characterization Techniques for 3 Cyclohexyl 4 Methylthiophene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the precise molecular structure of 3-Cyclohexyl-4-methylthiophene by mapping the carbon-hydrogen framework.
One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the molecule. The chemical shifts (δ) are indicative of the electronic environment, multiplicities reveal neighboring protons, and coupling constants (J) quantify the interaction between nuclei.
Based on analogous substituted thiophenes and cyclohexyl-containing aromatic compounds, the expected chemical shifts for this compound are presented below. rsc.orgchemicalbook.comchemicalbook.com The ¹H NMR spectrum would feature a singlet for the methyl protons, a singlet or narrow doublet for the thiophene (B33073) proton, and a series of overlapping multiplets for the eleven protons of the cyclohexyl ring. The ¹³C NMR spectrum would display signals for the four distinct carbons of the thiophene ring, the single methyl carbon, and the four unique carbons of the cyclohexyl ring (due to symmetry). rsc.orgresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Data for this compound ¹H NMR (Predicted)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Thiophene-H (at C2 or C5) | 6.8 - 7.2 | s |
| Cyclohexyl-CH (methine) | 2.5 - 2.9 | m |
| Thiophene-CH₃ | 2.1 - 2.4 | s |
¹³C NMR (Predicted)
| Carbons | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Thiophene C (quaternary) | 135 - 145 |
| Thiophene C-H | 120 - 130 |
| Cyclohexyl C (methine) | 40 - 45 |
| Cyclohexyl C (methylene) | 25 - 35 |
To definitively assign the ¹H and ¹³C signals and confirm the connectivity of the molecular fragments, a series of 2D NMR experiments are employed. princeton.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (²J and ³J). For this compound, COSY would show correlations between the methine proton of the cyclohexyl ring and its adjacent methylene (B1212753) protons, as well as among all the interconnected protons within the cyclohexyl ring system, confirming its structure.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. columbia.edu It allows for the unambiguous assignment of each carbon signal based on the previously assigned proton spectrum. For instance, the thiophene proton signal would correlate to its corresponding thiophene carbon, and the methyl protons would correlate to the methyl carbon. columbia.edu
A correlation between the methyl protons and carbons C3 and C4 of the thiophene ring.
Correlations between the cyclohexyl methine proton and carbons C2 and C3 of the thiophene ring.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is utilized to determine the exact molecular weight and, consequently, the elemental formula of the compound with high accuracy. nih.gov For this compound, the molecular formula is C₁₁H₁₆S. epa.gov
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆S |
| Monoisotopic Mass (Calculated) | 180.097272 g/mol |
HRMS analysis would confirm this molecular formula by providing a measured mass that matches the calculated value to within a few parts per million (ppm). Analysis of the fragmentation pattern can also provide structural information. Common fragmentation pathways would likely involve the loss of the cyclohexyl group (C₆H₁₁) or cleavage within the cyclohexyl ring.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a unique molecular fingerprint based on the vibrational modes of the molecule's chemical bonds. spectroscopyonline.com These two techniques are complementary; IR spectroscopy is sensitive to changes in the dipole moment, while Raman spectroscopy detects changes in polarizability. nih.gov
Table 3: Characteristic IR and Raman Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch (Thiophene) | 3100 - 3050 | IR, Raman |
| Aliphatic C-H Stretch (Cyclohexyl, Methyl) | 2950 - 2850 | IR, Raman |
| Thiophene Ring C=C Stretch | 1600 - 1500 | IR, Raman (strong) |
| CH₂ Scissoring (Cyclohexyl) | ~1450 | IR |
| CH₃ Bending | ~1375 | IR |
The IR spectrum would be dominated by strong absorptions from the aliphatic C-H stretching of the cyclohexyl and methyl groups. mdpi.com The Raman spectrum would likely show a strong signal for the symmetric C=C stretching of the thiophene ring, a feature characteristic of many thiophene-based materials. researchgate.netlibretexts.org
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics
X-ray Diffraction (XRD) and Single-Crystal X-ray Crystallography for Solid-State Structural Determination
X-ray diffraction techniques are the most powerful methods for determining the precise three-dimensional arrangement of atoms in the solid state.
Single-Crystal X-ray Crystallography: If a suitable single crystal of this compound can be grown, this technique can provide an exact molecular structure. scielo.br It would yield precise bond lengths, bond angles, and torsional angles, revealing the conformation of the cyclohexyl ring and its orientation relative to the planar thiophene ring. This method is considered the gold standard for unequivocal structure determination in the solid phase.
Powder X-ray Diffraction (PXRD): For a bulk, polycrystalline sample, PXRD provides information about the material's crystallinity and phase purity. The resulting diffraction pattern is a characteristic fingerprint of the solid-state packing of the molecules. psu.edu
Advanced Sulfur-Specific X-ray Spectroscopies
Advanced sulfur-specific X-ray spectroscopies offer powerful tools for elucidating the electronic structure and chemical environment of sulfur atoms within molecules. These techniques, which utilize high-energy X-rays to probe core-level electrons, are particularly valuable for characterizing organosulfur compounds like this compound, providing insights that are often inaccessible with other spectroscopic methods.
Sulfur K-edge X-ray Absorption Spectroscopy (XAS) for Oxidation State and Bonding Environment
Sulfur K-edge X-ray Absorption Spectroscopy (XAS) is a highly effective method for determining the oxidation state and local bonding environment of sulfur atoms. nih.govacs.orgacs.org This technique involves exciting a sulfur 1s core electron to unoccupied molecular orbitals, resulting in a characteristic absorption spectrum. The energy and intensity of the absorption features, particularly in the X-ray Absorption Near Edge Structure (XANES) region, are exquisitely sensitive to the electronic properties of the sulfur atom and its neighbors. acs.orgacs.org
For this compound, the sulfur atom is in a formally reduced state within the thiophene ring. The electron-donating nature of the alkyl substituents (cyclohexyl and methyl groups) at the 3 and 4 positions influences the electron density on the thiophene ring and, consequently, on the sulfur atom. This, in turn, affects the energies of the unoccupied molecular orbitals.
The sulfur K-edge XAS spectrum of an alkyl-substituted thiophene like this compound is expected to exhibit distinct features. The primary absorption edge corresponds to the transition of a 1s electron to the lowest unoccupied molecular orbital (LUMO). In thiophenes, the pre-edge region is often characterized by transitions to unoccupied π* and σ* orbitals. nih.govacs.org Specifically, the main absorption peak is typically assigned to the S 1s → π* transition, while transitions to σ*(C-S) orbitals appear at slightly higher energies. nih.govacs.org
The energies of these transitions are sensitive to the substituents on the thiophene ring. acs.orgosti.gov Electron-donating groups, such as the cyclohexyl and methyl groups in this compound, increase the electron density on the sulfur atom. This increased electron density shields the 1s core electrons, causing a slight shift to higher energy for the core-level binding energy. Consequently, the absorption edge for this compound is expected to be at a slightly different energy compared to unsubstituted thiophene.
| Transition | Expected Energy Range (eV) | Description |
| S 1s → π | ~2473 - 2474 | Transition of a sulfur 1s electron to the lowest unoccupied π molecular orbital of the thiophene ring. The exact energy is influenced by the electron-donating alkyl groups. |
| S 1s → σ(C-S) | ~2475 - 2477 | Transition of a sulfur 1s electron to unoccupied σ anti-bonding orbitals associated with the carbon-sulfur bonds in the thiophene ring. |
| Ionization Edge | >2477 | Energy at which the 1s electron is excited to the continuum, leading to photoionization. |
| Note: The energy values are approximate and based on general data for alkyl-substituted thiophenes. The actual values for this compound would require experimental measurement. |
Sulfur Kβ X-ray Emission Spectroscopy (XES) for Electronic Structure Probing
Sulfur Kβ X-ray Emission Spectroscopy (XES) is a complementary technique to XAS that provides detailed information about the occupied molecular orbitals with sulfur character. osti.govosti.govrsc.org In this process, a sulfur 1s core hole, created by an incident X-ray photon, is filled by an electron from a valence orbital (typically a 3p orbital). The emitted X-ray carries information about the energy and character of the valence electron involved in the decay process. nih.govrsc.orgrsc.org
The resulting Kβ emission spectrum provides a map of the occupied molecular orbitals with significant sulfur 3p character. nih.gov For this compound, the sulfur atom's 3p orbitals are involved in both the σ-bonding framework of the thiophene ring and the π-system. Therefore, the Kβ XES spectrum will reflect the contributions of the sulfur atom to the various occupied molecular orbitals.
The shape and energy of the peaks in the sulfur Kβ XES spectrum are sensitive to the chemical environment of the sulfur atom, including the nature of the substituents on the thiophene ring. osti.govresearchgate.net While less sensitive to the formal oxidation state than XAS, XES can distinguish between different classes of organosulfur compounds and provide insights into the nature of the chemical bonding. rsc.orgresearchgate.net For instance, the spectrum can reveal details about the hybridization and covalency of the sulfur bonds.
A study comparing sulfur Kβ XES and K-edge XAS of various organosulfur compounds found that XES can be particularly sensitive to the nature of the organic moiety bonded to the sulfur. osti.govnih.gov The electronic effects of the cyclohexyl and methyl groups in this compound would subtly alter the energies and intensities of the features in the Kβ spectrum compared to unsubstituted thiophene.
Based on general findings for thiophenic compounds, the expected features in the sulfur Kβ XES spectrum of this compound can be outlined.
| Spectral Feature | Approximate Energy (eV) | Originating Molecular Orbitals |
| Main Emission Line (Kβ1,3) | ~2467 | Decay from occupied molecular orbitals with significant S 3p character involved in the C-S σ-bonds. |
| High-Energy Shoulder | ~2469 | Decay from occupied π-type molecular orbitals of the thiophene ring with S 3p contribution. The intensity and position are sensitive to the π-electron delocalization. |
| Lower-Energy Features | <2465 | Can arise from transitions from deeper valence molecular orbitals with some S 3p mixing. |
| Note: These energy values are illustrative and based on general spectra of thiophene derivatives. Precise measurements would be required for this compound. |
The combination of Sulfur K-edge XAS and Kβ XES provides a comprehensive picture of the electronic structure of this compound. XAS probes the unoccupied states, revealing information about the LUMO and higher-energy empty orbitals, while XES maps the occupied orbitals with sulfur character. Together, these advanced spectroscopic techniques offer a detailed and nuanced understanding of the bonding and electronic environment of the sulfur atom within this specific organosulfur molecule. osti.govrsc.orgrsc.org
Computational and Theoretical Chemistry Insights into 3 Cyclohexyl 4 Methylthiophene
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to predicting the behavior of molecules. rsc.orgqulacs.org These calculations can elucidate reaction mechanisms, including transition state energies and equilibria, and are increasingly used to predict unknown reactions and guide the design of new synthetic methodologies. rsc.org
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometry and energy of molecules due to its favorable balance of accuracy and computational cost. researchgate.netgoogle.com For many molecules, DFT calculations can predict structural and spectroscopic parameters with high accuracy. rsc.org The geometry of a molecule is optimized by finding the lowest energy arrangement of its atoms. researchgate.netgoogle.com This process is crucial as the molecular geometry influences its physical and chemical properties. Various functionals, such as B3LYP, are commonly employed in DFT calculations, often in combination with basis sets like 6-311G(d,p), to achieve reliable results. researchgate.netdergipark.org.tr For thiophene (B33073) derivatives, DFT has been used to study their optimized structures, with findings indicating that the thiophene rings are nearly planar. mdpi.com In some cases, dispersion corrections are included to accurately describe noncovalent interactions, which become more significant in larger molecules. google.com
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Descriptors
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of a molecule's chemical reactivity, kinetic stability, and electrical transport properties. semanticscholar.orgacs.org
A small HOMO-LUMO gap generally indicates high chemical reactivity and lower kinetic stability. semanticscholar.org For some thiophene derivatives, the HOMO is observed to be distributed over the entire molecule, while the LUMO shows significant participation from substituent groups. mdpi.com The HOMO-LUMO gap can be influenced by the presence of electron-donating or electron-withdrawing groups attached to the thiophene ring. acs.org
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Thiophene Derivative 6a | -7.22 | -5.25 | 1.97 |
| Thiophene Derivative 6b | -7.22 | -5.32 | 1.90 |
| Thiophene Derivative 6c | -7.22 | -5.44 | 1.78 |
Prediction of Spectroscopic Data: Vibrational Frequencies and Electronic Transitions (IR, UV-Vis)
Computational methods, particularly DFT, can predict spectroscopic data such as vibrational frequencies (IR) and electronic transitions (UV-Vis). scispace.comsuperfri.org These predictions are valuable for interpreting experimental spectra and understanding the structural and electronic properties of molecules. For instance, time-dependent DFT (TD-DFT) is a common method for calculating excited-state properties and electronic absorption spectra. nih.gov In studies of poly(3-cyclohexyl,4-methylthiophene) (PCMT), spectroscopic techniques have been used to investigate photo-induced nuclear relaxation dynamics. researchgate.netdntb.gov.ua The vibrational modes, such as C=C stretching frequencies, provide insights into the degree of delocalization in the excited states of conjugated polymers. researchgate.netacs.org
Reactivity Descriptors: Fukui Functions, Electrophilicity, and Chemical Hardness
Conceptual DFT provides a framework for defining and calculating various reactivity descriptors. These descriptors, including electronegativity (χ), global hardness (η), global softness (S), and the electrophilicity index (ω), offer insights into the global reactivity trends of molecules. semanticscholar.org These parameters are often calculated from the energies of the frontier molecular orbitals. semanticscholar.org
Fukui functions are local reactivity descriptors that identify the most probable sites for nucleophilic, electrophilic, and radical attacks within a molecule. researchgate.netfaccts.de The Fukui function analysis helps in understanding the local selectivity of chemical reactions. researchgate.net For example, it can pinpoint specific atoms that are more prone to either accept or donate electron density. researchgate.net The dual descriptor, a related concept, can further refine the identification of nucleophilic and electrophilic regions. researchgate.netrsc.org
| Compound | Electronegativity (χ) | Global Hardness (η) | Electrophilicity Index (ω) |
|---|---|---|---|
| Thiophene Derivative 6a | -6.24 | 0.99 | 19.74 |
| Thiophene Derivative 6b | -6.27 | 0.95 | 20.70 |
| Thiophene Derivative 6c | -6.33 | 0.89 | 22.50 |
Molecular Modeling and Simulation Approaches
Beyond static quantum chemical calculations, molecular modeling and simulation techniques provide a dynamic view of molecular behavior.
Molecular Dynamics (MD) Simulations for Conformational Landscape and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful tool for investigating the time-dependent behavior of molecules, including their conformational changes and intermolecular interactions. researchgate.netnih.gov By simulating the motions of atoms and molecules over time, MD can reveal the dynamic stability of molecular systems and provide insights into how molecules interact with their environment. nih.gov For polymers like poly(3-cyclohexyl,4-methylthiophene), MD simulations can be used to study the conformational landscape, which is influenced by factors such as the rotation around inter-ring bonds. researchgate.net These simulations are particularly useful for understanding the structural relaxation dynamics of photoexcited states in conjugated polymers. acs.org
### 5.2.2. Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or property-based descriptors of a compound with a specific property of interest. These models are valuable for predicting the properties of new or untested compounds based on their chemical structure. In the context of 3-Cyclohexyl-4-methylthiophene, QSPR studies can provide insights into various physicochemical properties.
The fundamental principle of QSPR involves several key steps: data collection, generation of molecular descriptors, selection of relevant descriptors, development of a mathematical model, and validation of the model's predictive power. acs.org Molecular descriptors can be derived from the compound's structure and can represent various aspects like topology, geometry, and electronic properties. nih.gov Advanced mathematical techniques, including multiple linear regression and genetic algorithms, are often employed to develop robust QSPR models. semanticscholar.org
While specific QSPR studies exclusively focused on this compound are not extensively documented in publicly available literature, the methodologies are broadly applicable. For instance, QSPR models have been successfully developed to predict properties like boiling point, n-octanol-water partition coefficient (log P), and water solubility for various classes of organic compounds, including those with thiophene and cyclohexyl moieties. nih.gov The accuracy of these predictions is often high, with correlation coefficients (R) greater than 0.99 in some cases. nih.gov
For this compound, a QSPR study would involve calculating a range of molecular descriptors. These could include constitutional descriptors (e.g., molecular weight, number of rings), topological descriptors (e.g., connectivity indices), and quantum-chemical descriptors (e.g., dipole moment, HOMO/LUMO energies). These descriptors would then be correlated with experimentally determined properties to build a predictive model.
The following table provides a hypothetical example of the types of descriptors and properties that would be considered in a QSPR study of this compound and related compounds.
Table 1: Example Descriptors and Properties for a QSPR Study
| Descriptor/Property | Description | Relevance to this compound |
|---|---|---|
| Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | Fundamental property influencing physical characteristics like boiling point and density. |
| Log P | The logarithm of the partition coefficient between n-octanol and water, indicating hydrophobicity. | Crucial for understanding its behavior in biological and environmental systems. |
| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | Relates to a molecule's ability to permeate membranes. |
| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates chemical reactivity and electronic properties. |
### 5.2.3. Theoretical Investigations of Adsorption Behavior on Surfaces
Theoretical investigations, often employing quantum chemical methods like Density Functional Theory (DFT), are instrumental in understanding the adsorption behavior of molecules on various surfaces. researchgate.net This knowledge is particularly relevant in fields like materials science, catalysis, and corrosion inhibition. For this compound, studying its adsorption on metal surfaces can provide insights into its potential applications as a corrosion inhibitor or in electronic devices.
Studies on similar thiophene derivatives have shown that the sulfur atom in the thiophene ring plays a crucial role in the adsorption process, often forming a coordinate bond with the metal surface. researchgate.net The presence of the bulky cyclohexyl group and the methyl group in this compound would influence the orientation and packing of the molecules on the surface, which in turn affects the properties of the resulting adsorbed layer.
DFT calculations can be used to determine various parameters related to the adsorption process, such as adsorption energy, the geometry of the adsorbed molecule, and the electronic structure of the molecule-surface system. researchgate.net The Langmuir adsorption isotherm model is often used to describe the relationship between the concentration of the inhibitor in the solution and the extent of surface coverage. researchgate.net
The following table outlines key parameters that would be investigated in a theoretical study of the adsorption of this compound on a metal surface.
Table 2: Parameters in Theoretical Adsorption Studies
| Parameter | Description | Significance for this compound |
|---|---|---|
| Adsorption Energy (Eads) | The energy released or absorbed when a molecule adsorbs onto a surface. | A negative value indicates a stable adsorption process. The magnitude indicates the strength of the interaction. |
| Gibbs Free Energy of Adsorption (ΔG°ads) | The change in Gibbs free energy during adsorption. | Indicates the spontaneity of the adsorption process. Values around -20 kJ/mol suggest physisorption, while values around -40 kJ/mol or more negative suggest chemisorption. researchgate.net |
| Optimized Adsorption Geometry | The most stable orientation of the molecule on the surface. | Reveals how the molecule interacts with the surface atoms and how the cyclohexyl and methyl groups are oriented. |
| Charge Transfer Analysis | Quantifies the amount of electronic charge transferred between the molecule and the surface. | Provides insight into the nature of the chemical bond formed upon adsorption. |
### 5.3. In Silico Elucidation of Reaction Mechanisms and Catalytic Pathways
Computational chemistry provides powerful tools for elucidating complex reaction mechanisms and understanding catalytic pathways at a molecular level. acs.org For this compound, in silico studies can be employed to investigate its synthesis, reactivity, and potential role in catalytic cycles. Methods like Density Functional Theory (DFT) are well-suited for studying chemical reactivity, analyzing reaction paths, and modeling the kinetics of catalytic reactions. acs.org
For instance, the synthesis of this compound itself can be studied computationally to understand the reaction mechanism and identify key intermediates and transition states. This can help in optimizing reaction conditions to improve yield and selectivity. Furthermore, the reactivity of the thiophene ring in this compound towards various reagents can be explored, predicting the most likely sites for electrophilic or nucleophilic attack.
In the context of catalysis, if this compound were to be used as a ligand in a metal complex, computational studies could help in understanding how it influences the catalytic activity of the metal center. acs.org The electronic and steric effects of the cyclohexyl and methyl substituents can be analyzed to rationalize experimental observations or to design more efficient catalysts.
The following table presents key aspects that can be investigated through in silico studies of reaction mechanisms involving this compound.
Table 3: In Silico Investigation of Reaction Mechanisms
| Aspect | Computational Approach | Information Gained for this compound |
|---|---|---|
| Reaction Energy Profile | Calculating the energies of reactants, intermediates, transition states, and products. | Identifies the rate-determining step and the overall thermodynamics of the reaction. |
| Transition State Geometry | Locating and characterizing the geometry of the transition state structure. | Provides a detailed picture of the bond-breaking and bond-forming processes. |
| Molecular Orbital Analysis | Analyzing the interactions between the frontier molecular orbitals (HOMO-LUMO) of the reactants. | Explains the regioselectivity and stereoselectivity of reactions. |
| Solvent Effects | Using implicit or explicit solvent models in the calculations. | Assesses the influence of the reaction medium on the energetics and mechanism. |
### 5.4. Conformational Analysis of the Cyclohexyl Moiety and its Stereochemical Impact
Computational methods, such as molecular mechanics and quantum chemistry calculations, are widely used for conformational analysis. researchgate.net These methods can calculate the relative energies of different conformers and map out the potential energy surface of the molecule as a function of its dihedral angles.
Understanding the conformational preferences of the cyclohexyl group is crucial for structure-activity relationship (SAR) studies, as different conformers may exhibit different biological activities. For example, in drug design, only one conformation of a flexible molecule might be able to bind effectively to a receptor's active site.
The following table summarizes key aspects of the conformational analysis of the cyclohexyl moiety in this compound.
Table 4: Conformational Analysis of the Cyclohexyl Moiety
| Conformational Feature | Description | Impact on this compound |
|---|---|---|
| Chair Conformation | The most stable conformation of a cyclohexane (B81311) ring. | The cyclohexyl group in this compound is expected to predominantly exist in this conformation. |
| Axial vs. Equatorial Positions | The two possible positions for a substituent on a chair-form cyclohexane ring. | The thiophene group attached to the cyclohexyl ring will have a preference for the equatorial position to minimize steric hindrance. |
| Ring Inversion | The process by which a chair conformation converts to another chair conformation, with axial and equatorial positions interchanging. | The energy barrier for this process determines the conformational flexibility of the cyclohexyl moiety. |
| Rotational Barrier | The energy barrier to rotation around the single bond connecting the cyclohexyl and thiophene rings. | Determines the preferred relative orientation of the two rings and the overall molecular shape. |
Advanced Applications of 3 Cyclohexyl 4 Methylthiophene in Materials Science and Organic Synthesis
Precursor in the Development of Conjugated Polymers for Organic Electronics
3-Cyclohexyl-4-methylthiophene serves as a key monomer for the synthesis of conjugated polymers, particularly Poly(this compound) (PCHMT). Current time information in Dhaka, BD.googleapis.com Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds, which facilitates the delocalization of π-electrons and gives rise to their semiconducting properties. The specific substituents on the thiophene (B33073) ring, in this case, the cyclohexyl and methyl groups, play a crucial role in determining the polymer's processability, solubility, and electronic characteristics.
Synthesis and Characterization of Poly(this compound) (PCHMT)
The synthesis of PCHMT is typically achieved through oxidative polymerization methods. cmu.edu One common approach involves the use of ferric chloride (FeCl3) as an oxidizing agent, which effectively couples the monomer units. cmu.edu Other methods, such as Grignard metathesis (GRIM) polymerization, can also be employed to achieve more controlled and regioregular polymer structures. smolecule.com Regioregularity, the specific orientation of the side chains along the polymer backbone (head-to-tail, head-to-head, or tail-to-tail), is a critical factor influencing the polymer's ability to self-assemble and transport charge. rsc.org
Characterization of PCHMT involves a suite of analytical techniques to determine its molecular weight, structure, and properties. Gel permeation chromatography (GPC) is used to ascertain the average molecular weight and polydispersity index (PDI) of the polymer chains. Spectroscopic methods such as UV-Vis spectroscopy reveal the electronic absorption properties and provide an estimate of the optical bandgap. smolecule.com For instance, PCHMT in film form has shown a maximum absorption (λmax) at 303 nm. cmu.edu
| Property | Value/Method | Source |
| Synthesis Method | Ferric Chloride (FeCl3) oxidative polymerization | cmu.edu |
| Molecular Weight (Mw) | 72,000 g/mol | cmu.edu |
| Polydispersity Index (PDI) | 2.8 | cmu.edu |
| Film λmax | 303 nm | cmu.edu |
Structure-Performance Relationships in Polythiophene-Based Organic Electronic Devices
The performance of organic electronic devices fabricated with polythiophenes is intrinsically linked to the polymer's molecular structure. The bulky cyclohexyl group in PCHMT introduces steric hindrance, which can affect the planarity of the polymer backbone. cmu.edu This twisting of the backbone can reduce the extent of π-conjugation, leading to a wider bandgap compared to polythiophenes with linear alkyl side chains. cmu.edu
However, the specific substitution pattern can also enhance solubility in organic solvents, which is a significant advantage for solution-based processing techniques like spin coating and printing, enabling the fabrication of large-area and flexible devices. The interplay between solubility, film morphology, and electronic properties is a key area of research. For example, the degree of crystallinity and the orientation of the polymer chains in the solid state directly impact charge carrier mobility. smolecule.com The hydrophobic nature of the cyclohexyl group can also contribute to improved environmental stability of the resulting devices. smolecule.com
Components in Organic Electronic and Optoelectronic Devices
The unique properties of this compound and its corresponding polymer, PCHMT, make them suitable for integration into various organic electronic and optoelectronic devices. Current time information in Dhaka, BD.researchgate.netuobasrah.edu.iqresearchgate.net These applications leverage the semiconducting nature of the material to control and manipulate charge flow and light emission.
Organic Field-Effect Transistors (OFETs)
Organic Field-Effect Transistors (OFETs) are fundamental building blocks of organic circuits, analogous to silicon-based transistors. unica.it In an OFET, a semiconductor layer, such as a film of PCHMT, is used to modulate the flow of current between two electrodes (source and drain) by applying a voltage to a third electrode (gate). unica.it The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor.
PCHMT has been investigated as the active semiconductor layer in OFETs. Current time information in Dhaka, BD.researchgate.netresearchgate.net The charge transport properties of PCHMT are influenced by its molecular structure and the resulting solid-state packing. While the bulky cyclohexyl group can disrupt π-stacking and potentially lower mobility compared to more planar polymers, it also enhances solubility, allowing for easier device fabrication. cmu.edursc.org Research focuses on optimizing processing conditions to improve the molecular ordering and, consequently, the charge transport characteristics of PCHMT-based OFETs.
Organic Photovoltaic (OPV) Cells and Solar Cell Applications
Organic Photovoltaic (OPV) cells, or organic solar cells, offer a promising route to low-cost, flexible, and lightweight renewable energy sources. wikipedia.orgresearchgate.net These devices typically employ a bulk heterojunction (BHJ) architecture, which consists of a blend of an electron-donating polymer and an electron-accepting material. researchgate.net Upon absorbing light, the donor material generates an exciton (B1674681) (a bound electron-hole pair), which then dissociates at the donor-acceptor interface, leading to the generation of a photocurrent.
Polythiophenes, including PCHMT, are explored as electron-donor materials in OPV cells. Current time information in Dhaka, BD.researchgate.netuobasrah.edu.iqresearchgate.net The optical bandgap of the polymer determines the portion of the solar spectrum that can be absorbed. The relative energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the donor and acceptor materials are critical for efficient charge separation and transport. While specific efficiency data for PCHMT-based solar cells is not extensively reported in the initial findings, the general class of polythiophenes is a cornerstone of OPV research. researchgate.netresearchgate.net
Organic Light-Emitting Diodes (OLEDs)
Organic Light-Emitting Diodes (OLEDs) are a well-established technology in displays and are being increasingly used for solid-state lighting. researchgate.netjmaterenvironsci.com OLEDs operate on the principle of electroluminescence, where the recombination of electrons and holes injected from the electrodes into an organic semiconductor layer results in the emission of light. jmaterenvironsci.com
PCHMT and other polythiophenes have been investigated for use in the emissive layer of OLEDs. researchgate.net The color of the emitted light is determined by the energy difference between the HOMO and LUMO levels of the emissive material. The bulky side groups in PCHMT can influence the polymer's photoluminescent properties. By modifying the chemical structure of the polythiophene backbone and side chains, the emission color can be tuned. cmu.edu
Chemical Sensors and Biosensor Applications
The polymer derived from this compound, poly(this compound) (PCHMT), is a member of the polythiophene family of conducting polymers. e-bookshelf.de These materials are highly valued in sensor technology because their electrical conductivity can be modulated by external stimuli. smolecule.com This property allows them to act as the active transducer element in chemical sensors and biosensors, converting a chemical or biological recognition event into a measurable electrical signal. e-bookshelf.desmolecule.com
The functionality of PCHMT in sensors stems from its ability to change conductivity upon interaction with specific analytes. smolecule.com For instance, research on the closely related poly(3-cyclohexylthiophene) has demonstrated its successful application in creating solid-state pH sensors. researchgate.net These sensors, fabricated by coating a platinum electrode with the polymer, exhibit a sensitive and reversible response to changes in pH. researchgate.net This principle has been extended to construct urea (B33335) biosensors by immobilizing the enzyme urease onto the polymer-modified electrode. researchgate.net In this setup, the enzymatic reaction of urease with urea produces a local pH change, which is then detected by the underlying polymer film. researchgate.net Such devices have shown excellent reproducibility and stability, lasting for months when stored properly. researchgate.net
Furthermore, the versatility of polythiophene derivatives allows for their functionalization to achieve selective recognition of specific biomolecules, such as DNA or oligonucleotides. e-bookshelf.de The integration of these polymers into sensor arrays enables the development of complex sensing platforms for applications in environmental monitoring, medical diagnostics, and industrial safety. e-bookshelf.denih.gov
| Sensor Type | Analyte | Transduction Principle | Reference |
| pH Sensor | H+ ions | Change in polymer conductivity due to pH variation | researchgate.net |
| Urea Biosensor | Urea | Enzymatic reaction causes local pH change, detected by the polymer | researchgate.net |
| General Chemical Sensor | Environmental Stimuli | Change in polymer conductivity upon analyte interaction | smolecule.com |
Building Block and Intermediate in Complex Organic Molecule Synthesis
In the realm of organic synthesis, this compound serves as a valuable organic building block—a fundamental molecular unit used for the construction of more complex structures. cymitquimica.comsigmaaldrich.com Its primary use is as a monomer for the synthesis of its corresponding polymer, poly(this compound-2,5-diyl). smolecule.com The polymerization can be achieved through various methods, including Grignard metathesis, Ni-catalyzed polymerization, and electropolymerization, allowing for precise control over the resulting polymer's molecular weight and architecture. smolecule.com
Beyond polymerization, the 4-methylthiophene core is a versatile scaffold for creating a wide range of organic molecules. For example, derivatives like methyl 3-amino-4-methylthiophene-2-carboxylate are used as starting materials in multi-step syntheses. scielo.br This specific precursor is employed to produce a key intermediate, 3-amino-4-methylthiophene-2-carbohydrazide, which is then used to synthesize a series of N-acylhydrazone derivatives with potential biological activities. scielo.br Similarly, 2-amino-3-cyano-4-methylthiophene is a starting point for synthesizing novel dyes intended for use as light-harvesting materials in dye-sensitized solar cells. mdpi.com These examples highlight how the this compound framework and its close relatives act as foundational structures for accessing complex target molecules in medicinal chemistry and materials science. scielo.brmdpi.com
Integration into Supramolecular Architectures and Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures built from organic monomers (linkers) connected by strong covalent bonds. tcichemicals.comsci-hub.se These materials are noted for their low density, large surface area, and tunable porosity, making them promising for applications in gas storage, separation, and catalysis. tcichemicals.commdpi.com
The design and synthesis of COFs rely on combining monomeric building blocks, or linkers, according to a specific topology. tcichemicals.com While this compound itself may not be a direct linker, its structural motif is highly relevant. Thiophene-based molecules, when appropriately functionalized with reactive groups such as aldehydes, amines, or boronic acids, can act as the linkers necessary for COF construction. tcichemicals.com For example, imine-based COFs, known for their high chemical stability, are synthesized through the condensation of aldehyde and amine linkers. tcichemicals.comsci-hub.se
The integration of a thiophene unit like this compound into a COF linker could impart valuable electronic properties to the resulting framework. The π-conjugated system of the thiophene ring can facilitate charge transport, while the cyclohexyl and methyl groups can be used to control the solubility and stacking of the framework layers. The development of COFs with tunable light emission has been demonstrated by combining different chromophoric linkers, suggesting that thiophene-based linkers could be used to create photoactive or electronically active COFs for sensing or electronic applications. chemistryviews.org
Applications in Coordination Chemistry and Ligand Design
Nitrogen and sulfur-containing organic compounds are fundamental in coordination chemistry, where they act as ligands that bind to metal centers to form stable complexes. rdd.edu.iq The design of these ligands is crucial for controlling the geometry, reactivity, and electronic properties of the resulting metal complexes, which have applications in catalysis and materials science. semanticscholar.orgacs.org
The thiophene moiety is a key component in the design of specialized ligands. For instance, thiophene-derived diimine ligands have been synthesized and used to create platinum(II) and platinum(IV) complexes. semanticscholar.org In a relevant example, a diimine ligand was synthesized via the condensation of 3-thiophenecarboxaldehyde (B150965) with trans-1,2-diaminocyclohexane. semanticscholar.org This ligand then reacts with a platinum precursor to form a stable, cyclometalated platinum(II) species. semanticscholar.org The resulting complex's structure and photophysical properties are dictated by the ligand design, where the thiophene π-orbitals and the platinum d-orbitals contribute to the frontier molecular orbitals. semanticscholar.org
This demonstrates that the combination of a thiophene ring and a cyclohexyl group, the core components of this compound, is a viable strategy for creating sophisticated ligands. Such ligands can direct the stereoselective and regioselective formation of organometallic compounds, leading to materials with tailored luminescent or catalytic properties. semanticscholar.org
Role in the Development of Advanced Functional Materials
The synthesis of polythiophenes is a critical subject in the development of new advanced materials due to their unique combination of properties. e-bookshelf.de Poly(this compound) (PCHMT) is a conducting polymer investigated for its potential in various advanced functional materials, particularly in organic electronics. smolecule.comcmu.edu Like other polythiophenes, it combines the electronic and optical properties of a semiconductor with the mechanical flexibility and processing advantages of a polymer. e-bookshelf.de
PCHMT has been explored as a conductive material in organic field-effect transistors (OFETs) and as a donor material in organic photovoltaics (OPVs), or solar cells. smolecule.com The specific substitution of cyclohexyl and methyl groups on the thiophene ring influences the polymer's solubility, film-forming ability, and electronic properties, making it a candidate for applications where tailored conductivity and processing are required. smolecule.com
Research has detailed the synthesis of PCHMT via an oxidative polymerization method using FeCl3, yielding a polymer with specific material characteristics. cmu.edu The properties of these polymers can be further tuned through copolymerization with other thiophene monomers, such as 3-hexylthiophene, although this can introduce structural defects that affect the final optical and conducting properties. researchgate.net The ability to engineer the polymer's structure at the molecular level is key to optimizing its performance in advanced applications like flexible electronics, protective coatings, and energy storage devices. e-bookshelf.desmolecule.com
| Property | Value | Method/Conditions | Reference |
| Molecular Weight (Mw) | 72,000 g/mol | FeCl3 polymerization | cmu.edu |
| Polydispersity Index (PDI) | 2.8 | FeCl3 polymerization | cmu.edu |
| Film Absorption Max (λmax) | 303 nm | - | cmu.edu |
Concluding Remarks and Future Research Outlook
Synthesis of Current Knowledge and Key Findings
3-Cyclohexyl-4-methylthiophene is a substituted thiophene (B33073) derivative that has garnered attention primarily for its role as a monomer in the synthesis of conducting polymers. The presence of the cyclohexyl and methyl groups on the thiophene ring imparts specific properties to the resulting polymers, influencing their solubility, processability, and electronic characteristics.
The monomer itself, with the chemical formula C₁₁H₁₆S and a molecular weight of 180.31 g/mol , serves as a building block for poly(this compound) (PCMT). epa.gov Research has predominantly focused on the properties and applications of this polymer rather than the monomer in isolation.
Key findings related to the polymer, PCMT, highlight its potential in organic electronics. It has been investigated for use in:
Organic Field-Effect Transistors (OFETs): PCMT's ability to conduct electricity makes it a candidate for the active layer in OFETs. smolecule.com
Organic Photovoltaics (OPVs): The polymer is being explored as a material for OPV devices due to its light-absorbing and charge-carrying properties. smolecule.com
Polymer Light-Emitting Diodes (LEDs): Poly(this compound) has been synthesized and tested for its potential in polymer LEDs. cmu.edu
The synthesis of PCMT is typically achieved through methods like FeCl₃ polymerization or metal-catalyzed cross-coupling reactions. cmu.edu These polymerization techniques are crucial for controlling the polymer's molecular weight and regioregularity, which in turn dictate its performance in electronic devices.
Spectroscopic studies, particularly transient absorption and femtosecond stimulated Raman spectroscopies, have been employed to understand the photo-induced nuclear relaxation dynamics of PCMT. aip.orgacs.org These studies provide insights into the behavior of excitons within the polymer, which is fundamental to its function in optoelectronic applications.
Identification of Research Gaps and Unexplored Avenues for this compound
While the polymer derived from this compound has been the subject of several studies, the monomer itself remains relatively underexplored. There is a noticeable lack of detailed published data on the specific chemical and physical properties of the monomer.
Key Research Gaps:
Detailed Physicochemical Properties: Comprehensive data on the melting point, boiling point, and solubility of the pure monomer are not readily available in the scientific literature. chemicalbook.com
Reactivity Studies: While the polymerization of the monomer is known, a detailed investigation of its reactivity in other types of chemical transformations is limited. For instance, its participation in electrophilic substitution reactions or metal-catalyzed cross-coupling reactions to form small molecules has not been extensively documented. acs.org
Biological Activity: There is a significant gap in the literature regarding the biological properties of this compound. nih.govfrontiersin.orgimpactfactor.orgresearchgate.netsciensage.info Given that many thiophene derivatives exhibit a wide range of pharmacological activities, including antimicrobial and anticancer effects, screening this compound for potential biological activity could be a fruitful area of research. frontiersin.orgimpactfactor.orgresearchgate.net
Coordination Chemistry: The potential of this compound to act as a ligand in coordination complexes is another unexplored area.
Emerging Paradigms and Cross-Disciplinary Opportunities in Thiophene Chemistry
The broader field of thiophene chemistry is continually evolving, with new synthetic methodologies and applications emerging. researchgate.net These advancements present opportunities for further research into this compound and its derivatives.
Cross-Disciplinary Opportunities:
Materials Science: Beyond conducting polymers, functionalized thiophenes are being explored for applications in sensors, smart coatings, and nonlinear optical materials. smolecule.comcmu.edu Investigating the incorporation of the unique cyclohexyl and methyl substitution pattern of this compound into these advanced materials could lead to novel properties.
Medicinal Chemistry: The well-established biological activity of various thiophene scaffolds provides a strong rationale for exploring the medicinal potential of this compound and its derivatives. nih.govfrontiersin.orgimpactfactor.orgresearchgate.net This could involve synthesizing a library of related compounds and screening them for various biological targets.
Supramolecular Chemistry: The thiophene ring can participate in non-covalent interactions, making it a valuable component in the design of supramolecular assemblies. The cyclohexyl and methyl groups would influence the packing and self-assembly behavior, which could be harnessed for applications in crystal engineering and molecular recognition.
Strategic Directions for Future Design and Functionalization Studies
Future research on this compound should aim to fill the existing knowledge gaps and leverage emerging trends in thiophene chemistry.
Strategic Directions:
Comprehensive Characterization: A fundamental first step would be the thorough characterization of the monomer's physicochemical properties. This data is essential for any future synthetic or applied research.
Functionalization Studies: Systematic studies on the functionalization of the this compound core would be highly valuable. This could involve exploring various electrophilic substitution reactions to introduce new functional groups onto the thiophene ring.
Synthesis of Novel Derivatives: Building on functionalization studies, the synthesis of novel small-molecule derivatives for specific applications should be pursued. For example, creating derivatives with potential for biological activity or as building blocks for new materials.
Computational Modeling: In conjunction with experimental work, computational studies, such as Density Functional Theory (DFT) calculations, could be used to predict the reactivity, electronic properties, and potential biological activity of this compound and its derivatives. aip.org
Exploration of New Polymer Architectures: While PCMT has been studied, there is scope to explore the synthesis of copolymers incorporating this compound with other monomers to fine-tune the properties of the resulting materials for specific electronic or sensory applications.
By pursuing these strategic directions, the scientific community can unlock the full potential of this compound, moving beyond its current role as a polymer precursor to a versatile platform for the development of new functional molecules and materials.
Q & A
Q. Table 1: Comparative Synthesis Conditions
| Step | Conditions | Yield (%) | Characterization (NMR, IR) |
|---|---|---|---|
| Cyclization | Pd(PPh₃)₄, 90°C, 12h | 65 | δH 7.2 (thiophene), 1.5 (CH₂) |
| Methylation | CH₃I, K₂CO₃, DMF, 24h | 70 | ν(C=C) 1600 cm⁻¹, ν(C-S) 690 cm⁻¹ |
Basic: How to characterize this compound using spectroscopic methods?
Methodological Answer:
- NMR Analysis:
- ¹H NMR: Thiophene protons appear as a singlet at δ 6.9–7.3. Cyclohexyl protons show multiplet splitting at δ 1.2–2.1. Methyl groups resonate as a triplet at δ 2.3–2.6 .
- ¹³C NMR: Confirm substitution patterns via carbons at δ 125–140 (thiophene) and δ 25–35 (cyclohexyl) .
- IR Spectroscopy: Identify ν(C-S) at 680–720 cm⁻¹ and ν(C-H) of methyl groups at 2850–2960 cm⁻¹ .
Note: Discrepancies in reported δ values may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or impurities. Always run a DEPT-135 experiment to resolve overlapping signals .
Advanced: How to address contradictions in reported crystallographic data for thiophene derivatives?
Methodological Answer:
- Data Validation: Use SHELXL for structure refinement. Cross-validate with Mercury software to check for overfitting. Ensure R-factor < 5% and wR₂ < 10% .
- Twinned Data: Apply the TWIN/BASF command in SHELXL for twinned crystals. Compare with untwinned datasets from similar compounds (e.g., 4-Chloro-3-methylbenzo[b]thiophene ).
- Thermal Motion: Analyze anisotropic displacement parameters (ADPs) to distinguish static disorder from dynamic motion .
Q. Table 2: Crystallographic Parameters
| Compound | Space Group | R-factor (%) | Twinning Probability | Refinement Software |
|---|---|---|---|---|
| This compound | P2₁/c | 4.2 | 0.12 | SHELXL-2018 |
| 4-Chloro-3-methylbenzo[b]thiophene | Pna2₁ | 3.8 | N/A | OLEX2 |
Advanced: What computational methods predict the reactivity of this compound in electrophilic substitution?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate Fukui indices (f⁻) to identify nucleophilic sites. For example, the C-5 position on thiophene typically shows higher reactivity (f⁻ > 0.1) .
- Solvent Effects: Use the PCM model to simulate polar aprotic solvents (e.g., DMF). Compare activation energies (ΔG‡) for bromination vs. nitration .
Key Finding: Methyl groups at C-4 reduce steric hindrance, favoring electrophilic attack at C-5 over C-2 .
Safety: What are the critical handling precautions for this compound in laboratory settings?
Methodological Answer:
- PPE Requirements: Wear nitrile gloves (≥0.11 mm thickness) and safety goggles. Use fume hoods for synthesis steps involving volatile reagents (e.g., CH₃I) .
- Storage: Store in amber glass vials at 2–8°C under inert gas (N₂ or Ar). Avoid contact with strong oxidizers (e.g., KMnO₄) .
- Waste Disposal: Neutralize with 10% NaOH before incineration. Do not dispose of aqueous waste with halogenated solvents .
Advanced: How to design a high-throughput screening protocol for biological activity studies?
Methodological Answer:
- Assay Design: Use thiophene derivatives as enzyme inhibitors (e.g., COX-2). Prepare stock solutions in DMSO (≤0.1% v/v to avoid cytotoxicity).
- Data Normalization: Include positive controls (e.g., indomethacin for COX-2) and normalize IC₅₀ values against solvent blanks .
- Statistical Analysis: Apply ANOVA with post-hoc Tukey tests to compare activity across derivatives (p < 0.05) .
Literature Review: What strategies optimize database searches for thiophene derivatives?
Methodological Answer:
- Keyword Selection: Combine "this compound" with filters like "synthesis," "crystallography," or "DFT." Use Boolean operators (e.g., AND/OR) in SciFinder or Reaxys .
- Patents: Exclude non-peer-reviewed sources by limiting searches to PubMed or ACS Journals. Cross-reference with Beilstein Handbook entries for historical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
